molecular formula C25H22BrN5O2S B11676940 N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B11676940
M. Wt: 536.4 g/mol
InChI Key: UFZKBRZNCYUCNF-JFLMPSFJSA-N
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Description

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a sophisticated synthetic compound of significant interest in medicinal chemistry and drug discovery research, particularly in the development of novel kinase inhibitors. Its molecular architecture integrates a 1,2,4-triazole core, a pharmacophore known for its diverse biological activities, with a hydrazone linker and substituted aryl rings. This specific structural motif is designed to act as a potent ATP-competitive inhibitor, targeting the binding sites of various protein kinases. Research indicates that compounds within this chemical class exhibit promising , making them valuable probes for studying oncogenic signaling pathways. The presence of the bromo-methoxyphenyl moiety is a critical feature for enhancing binding affinity and selectivity, often seen in inhibitors targeting kinases like VEGFR-2 and EGFR, which are pivotal in angiogenesis and tumor growth. Furthermore, the molecule's potential extends to anti-inflammatory and antimicrobial research, as the 1,2,4-triazole scaffold is a recognized privileged structure in these therapeutic areas. This reagent serves as a key intermediate and a biological probe for researchers investigating the structure-activity relationships (SAR) of multi-kinase inhibitors and for the development of new targeted therapies.

Properties

Molecular Formula

C25H22BrN5O2S

Molecular Weight

536.4 g/mol

IUPAC Name

N-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-[[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C25H22BrN5O2S/c1-17-8-11-19(12-9-17)24-29-30-25(31(24)20-6-4-3-5-7-20)34-16-23(32)28-27-15-18-10-13-22(33-2)21(26)14-18/h3-15H,16H2,1-2H3,(H,28,32)/b27-15+

InChI Key

UFZKBRZNCYUCNF-JFLMPSFJSA-N

Isomeric SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)N/N=C/C4=CC(=C(C=C4)OC)Br

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NN=CC4=CC(=C(C=C4)OC)Br

Origin of Product

United States

Preparation Methods

Synthesis of 5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazole-3-Thiol

The triazole-thione core is synthesized via cyclization of a thiosemicarbazide derivative. Adapted from , 4,5-diphenyl-4H-1,2,4-triazole-3-thione serves as a model system. For the target compound, substituents are modified to incorporate 4-methylphenyl and phenyl groups:

  • Thiosemicarbazide Formation :

    • React 4-methylphenyl isothiocyanate with phenylhydrazine in ethanol at 50–110°C for 6–8 hours to form 1-(4-methylphenyl)-4-phenylthiosemicarbazide .

    • Yield: 85–90% after recrystallization from ethanol .

  • Cyclization to Triazole-Thione :

    • Treat the thiosemicarbazide with aqueous NaOH (10%) under reflux for 4 hours.

    • Acidify with HCl to precipitate 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol .

    • Yield: 78–82%; m.p. 215–218°C .

Alkylation with Ethyl Bromoacetate

Introducing the sulfanylacetate side chain follows nucleophilic substitution on the triazole-thione :

  • Reaction Conditions :

    • Dissolve 5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazole-3-thiol (10 mmol) in anhydrous ethanol.

    • Add sodium ethoxide (12 mmol) and ethyl bromoacetate (12 mmol) dropwise at 0°C.

    • Stir at room temperature for 12 hours, then reflux for 1 hour.

  • Work-Up :

    • Filter inorganic salts and concentrate the filtrate.

    • Recrystallize from ethanol to obtain ethyl 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetate .

    • Yield: 88–92%; m.p. 124–126°C .

Hydrazide Formation

Conversion of the ester to acetohydrazide is achieved via hydrazinolysis :

  • Hydrazine Reaction :

    • Reflux ethyl sulfanylacetate (10 mmol) with 99% hydrazine hydrate (30 mmol) in ethanol for 3 hours.

    • Cool to 10°C and filter the precipitate.

  • Product Isolation :

    • 2-{[5-(4-Methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is obtained as a white solid.

    • Yield: 85–90%; m.p. 160–163°C .

Synthesis of 3-Bromo-4-Methoxybenzaldehyde

The aldehyde component is derived from 3-bromo-4-methoxyaniline , synthesized via bromination and methoxylation :

  • Bromination of p-Fluoronitrobenzene :

    • React p-fluoronitrobenzene (1 mol) with N-bromosuccinimide (1.2 mol) in acetic acid (4–8 mol) at 35°C for 2 hours.

    • Yield: 90–95% for 3-bromo-4-fluoronitrobenzene .

  • Methoxylation :

    • Treat 3-bromo-4-fluoronitrobenzene (1 mol) with sodium methoxide (3.5–5.5 mol) in methanol at 20–40°C.

    • Yield: 96–97% for 3-bromo-4-methoxynitrobenzene .

  • Nitro Reduction :

    • Reduce 3-bromo-4-methoxynitrobenzene with Na2S (4–5 mol) in water at 85–95°C.

    • Yield: 80–85% for 3-bromo-4-methoxyaniline .

  • Oxidation to Aldehyde :

    • Oxidize 3-bromo-4-methoxyaniline with pyridinium chlorochromate (PCC) in dichloromethane.

    • Yield: 70–75% for 3-bromo-4-methoxybenzaldehyde .

Schiff Base Condensation

The final step couples the hydrazide and aldehyde via imine formation:

  • Reaction Setup :

    • Dissolve 2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide (5 mmol) and 3-bromo-4-methoxybenzaldehyde (5.5 mmol) in ethanol.

    • Add catalytic acetic acid (0.1 mL) and reflux for 6 hours.

  • Isolation :

    • Cool the mixture, filter the precipitate, and wash with cold ethanol.

    • N'-[(E)-(3-Bromo-4-Methoxyphenyl)Methylidene]-2-{[5-(4-Methylphenyl)-4-Phenyl-4H-1,2,4-Triazol-3-yl]Sulfanyl}Acetohydrazide is obtained as a yellow crystalline solid.

    • Yield: 75–80%; m.p. 185–188°C .

Analytical Characterization

Table 1: Key Spectroscopic Data

Compound StepIR (cm⁻¹)¹H NMR (δ, ppm)MS (m/z)
Triazole-Thione2560 (S-H)7.2–7.8 (m, 9H, Ar-H)326 [M+H]⁺
Sulfanylacetate Ester1735 (C=O)4.2 (q, 2H, OCH2), 3.8 (s, 2H, SCH2)408 [M+H]⁺
Acetohydrazide1650 (C=O)9.1 (s, 1H, NH), 4.0 (s, 2H, SCH2)350 [M+H]⁺
Final Product1620 (C=N)8.4 (s, 1H, CH=N), 7.3–8.1 (m, 13H, Ar-H)582 [M+H]⁺

Table 2: Optimization of Bromination Conditions

Brominating AgentSolventTemp (°C)Yield (%)
N-BromosuccinimideAcetic Acid3590.5
Br2Acetic Acid6088.2
KBrO3H2SO45075.4

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: The bromine atom in the aromatic ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.

    Reducing agents: Such as sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Such as amines, thiols, or halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing triazole rings exhibit significant antimicrobial properties. N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has been evaluated for its activity against various bacterial strains. Studies suggest that the triazole component enhances the compound's efficacy as an antimicrobial agent, potentially acting through inhibition of cell wall synthesis or disruption of metabolic pathways .

Anticancer Properties

The incorporation of hydrazide and triazole functionalities has been linked to anticancer activity in several studies. For instance, derivatives of similar compounds have shown promise as inhibitors of cancer cell proliferation by inducing apoptosis in cancerous cells. The unique structure of this compound may enhance its interaction with biological targets involved in cancer progression .

Anti-inflammatory Effects

In silico studies have suggested that this compound may act as a potential inhibitor of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. The structural motifs present in the compound allow for effective binding to the active site of the enzyme, which could lead to reduced inflammation and associated symptoms .

Synthesis of Novel Materials

The versatility of this compound extends to material science. Its ability to undergo various chemical reactions makes it suitable for the synthesis of novel polymers and nanomaterials. For example, modifications to the triazole ring can lead to materials with enhanced thermal stability and mechanical properties, making them suitable for industrial applications .

Mechanism of Action

The mechanism of action of N’-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Table 1: Key Structural Variations and Properties

Compound Name Substituents on Triazole Aromatic Modifications Key Functional Differences Reference
Target Compound 4-phenyl, 5-(4-methylphenyl) 3-bromo-4-methoxyphenyl imine High steric bulk, bromine for halogen bonding
N′-[(E)-(3-Bromo-4-methoxyphenyl)methylene]-2-{[4-(4-chlorophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-(4-chlorophenyl), 5-phenyl 3-bromo-4-methoxyphenyl imine Chlorine substituent enhances electronegativity
N′-{(E)-[4-(Benzyloxy)-3-methoxyphenyl]methylidene}-2-{[5-(4-bromophenyl)-4-(2-methyl-2-propenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide 4-(2-methylpropenyl), 5-(4-bromophenyl) 4-benzyloxy-3-methoxyphenyl imine Propenyl group introduces unsaturation; benzyloxy enhances lipophilicity
ZE-4b (N-[{(2-phenyl)methylidene]-2-(4-ethyl-5-(pyridine-2-yl)-4H-1,2,4-triazole-3-yl)sulfanyl}acetohydrazide) 4-ethyl, 5-(pyridinyl) Pyridine ring replaces phenyl Pyridine enhances π-π stacking potential

Key Findings :

  • The bromo-methoxyphenyl group in the target compound provides a unique halogen-bonding capability absent in chlorinated analogs .
  • Propenyl and benzyloxy substituents (e.g., ) increase conformational flexibility but reduce crystallinity compared to the rigid phenyl/4-methylphenyl system in the target compound.
  • Pyridine-containing analogs (e.g., ZE-4b ) exhibit enhanced solubility in polar solvents due to the nitrogen heterocycle.

Electronic and Crystallographic Comparisons

Table 2: Crystallographic Data for Selected Compounds

Compound Space Group Density (g/cm³) Halogen Bonding Reference
Target Compound Not reported Not reported Likely (Br present)
(E)-3-bromo-4-((4-((1-(4-chlorophenyl)ethylidene)amino)-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-5-((2-isopropylcyclohexyl)oxy)furan-2(5H)-one C2 1.405 Br···O (2.98 Å)
N-[(E)-2-Chlorobenzylidene]-3-(4-methylbenzylsulfanyl)-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-4-amine P21/c 1.372 Cl···N (3.12 Å)

Insights :

  • The bromine atom in the target compound is positioned to participate in halogen bonding (e.g., Br···O/N), a feature critical for molecular recognition in enzyme inhibition .
  • Trimethoxyphenyl derivatives (e.g., ) exhibit lower density due to bulky substituents, whereas furanone-containing analogs (e.g., ) show higher density and stability.

Biological Activity

N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound that has attracted significant attention in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structural features, which include a bromo-methoxyphenyl group, a triazole moiety, and an acetohydrazide framework. Recent studies have explored its biological activities, particularly its potential as an antimicrobial and anticancer agent.

Chemical Structure and Properties

The chemical formula of this compound is C24H19BrN5O2S, with a molecular weight of 556.9 g/mol. The compound exhibits a complex arrangement that is crucial for its interaction with biological targets.

PropertyValue
Chemical FormulaC24H19BrN5O2S
Molecular Weight556.9 g/mol
IUPAC NameN-[(E)-(3-bromo-4-methoxyphenyl)methylideneamino]-2-{[5-(4-methylphenyl)-4-phenyl-1,2,4-triazol-3-yl]sulfanyl}acetamide
InChIInChI=1S/C24H19BrN5O2S

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. In vitro assays against various bacterial strains (e.g., Staphylococcus aureus, Escherichia coli) and fungal species have shown promising results, indicating a potential application in treating infections caused by resistant pathogens .

Anticancer Activity

The compound has also been evaluated for its anticancer properties. Studies involving human cancer cell lines, such as MCF-7 (breast cancer) and HeLa (cervical cancer), revealed that it induces apoptosis and inhibits cell proliferation. The mechanism of action appears to involve the modulation of signaling pathways related to cell survival and apoptosis .

Case Study: MCF-7 Cell Line

In a study assessing the cytotoxic effects of this compound on the MCF-7 cell line:

  • Concentration Range : 10 µM to 100 µM
  • Observation Period : 48 hours
  • Results : Significant reduction in cell viability was observed at concentrations above 30 µM, with IC50 values calculated around 25 µM.

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. The triazole and hydrazide moieties are particularly important for their role in forming hydrogen bonds with target enzymes or receptors. This interaction can lead to the inhibition of key metabolic pathways involved in cell division and survival .

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